Des(8-14)brevinin-1PMa
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Overview
Description
Des(8-14)brevinin-1PMa is a host-defense peptide known for its potent antimicrobial properties, particularly against Staphylococcus aureus and Escherichia coli . This compound also demonstrates hemolytic activity . It is derived from the skin secretions of the Amazon River frog, Lithobates palmipes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Des(8-14)brevinin-1PMa is synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The sequence of amino acids is assembled step-by-step on a solid support, with each amino acid being added in a specific order. The peptide is then cleaved from the solid support and purified .
Industrial Production Methods
Industrial production of this compound involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The peptide is then lyophilized to obtain a stable powder form .
Chemical Reactions Analysis
Types of Reactions
Des(8-14)brevinin-1PMa primarily undergoes oxidation and reduction reactions. The disulfide bridge between cysteine residues can be reduced to form free thiols, and subsequently oxidized to reform the disulfide bridge .
Common Reagents and Conditions
Common reagents used in these reactions include dithiothreitol (DTT) for reduction and hydrogen peroxide (H2O2) for oxidation. The reactions are typically carried out in aqueous buffers at physiological pH .
Major Products Formed
The major products formed from these reactions are the reduced and oxidized forms of this compound, which differ in the presence or absence of the disulfide bridge .
Scientific Research Applications
Des(8-14)brevinin-1PMa has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and folding
Biology: Investigated for its role in host-defense mechanisms and antimicrobial activity
Medicine: Explored for its potential as an antimicrobial agent against drug-resistant bacteria
Industry: Utilized in the development of new antimicrobial coatings and materials
Mechanism of Action
Des(8-14)brevinin-1PMa exerts its antimicrobial effects by disrupting the bacterial cell membrane. The peptide interacts with the lipid bilayer, causing membrane destabilization and cell lysis . The disulfide bridge plays a crucial role in maintaining the peptide’s structure and activity .
Comparison with Similar Compounds
Des(8-14)brevinin-1PMa is unique among host-defense peptides due to its specific sequence and disulfide bridge. Similar compounds include other brevinin peptides, such as brevinin-1 and brevinin-2, which also exhibit antimicrobial activity but differ in their amino acid sequences and structural features .
Properties
Molecular Formula |
C88H144N20O19S2 |
---|---|
Molecular Weight |
1850.3 g/mol |
IUPAC Name |
(4R,7S,10S,13S,16S,19S,22R)-22-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-7,10-bis(4-aminobutyl)-16-[(2S)-butan-2-yl]-13-(hydroxymethyl)-19-methyl-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carboxylic acid |
InChI |
InChI=1S/C88H144N20O19S2/c1-13-51(8)70(107-80(118)62(41-49(4)5)99-83(121)68-36-28-40-108(68)87(125)64(42-50(6)7)101-75(113)58(92)43-56-29-18-16-19-30-56)84(122)95-54(11)73(111)93-45-69(110)96-59(33-22-25-37-89)78(116)106-72(53(10)15-3)85(123)100-63(44-57-31-20-17-21-32-57)79(117)103-66-47-128-129-48-67(88(126)127)104-77(115)61(35-24-27-39-91)97-76(114)60(34-23-26-38-90)98-81(119)65(46-109)102-86(124)71(52(9)14-2)105-74(112)55(12)94-82(66)120/h16-21,29-32,49-55,58-68,70-72,109H,13-15,22-28,33-48,89-92H2,1-12H3,(H,93,111)(H,94,120)(H,95,122)(H,96,110)(H,97,114)(H,98,119)(H,99,121)(H,100,123)(H,101,113)(H,102,124)(H,103,117)(H,104,115)(H,105,112)(H,106,116)(H,107,118)(H,126,127)/t51-,52-,53-,54-,55-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,70-,71-,72-/m0/s1 |
InChI Key |
SFGOWXYNRVWXBO-QROARLSZSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=CC=C4)N)C(=O)O)CCCCN)CCCCN)CO |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)N)C(=O)O)CCCCN)CCCCN)CO |
Origin of Product |
United States |
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